molecular formula C9H9FN2O B11806638 N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine

N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine

Cat. No.: B11806638
M. Wt: 180.18 g/mol
InChI Key: ZQYVGUHRLMBYRY-UHFFFAOYSA-N
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Description

N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine (CAS 1344687-54-2) is a fluorinated benzoisoxazole derivative with the molecular formula C9H9FN2O and a molecular weight of 180.18 g/mol . This compound is part of the isoxazole family, a crucial class of five-membered heterocyclic rings containing oxygen and nitrogen atoms, which are recognized as a privileged scaffold in medicinal chemistry and drug discovery . The benzo[d]isoxazole structure is a significant pharmacophore, with derivatives being investigated for their potential to inhibit enzymes like D-amino-acid oxidase (DAAO), a target implicated in neurological disorders such as schizophrenia and Alzheimer's disease . The specific incorporation of a fluorine atom at the 4-position of the benzene ring and an ethyl group on the amine nitrogen is a common strategy in rational drug design, often aimed at modulating the compound's electronic properties, metabolic stability, and membrane permeability . Research into related fluorobenzoisoxazolamine structures indicates their value as key intermediates in synthesizing more complex molecules for pharmacological screening, including potential anticancer and antimicrobial agents . Modern synthetic approaches for such valuable scaffolds increasingly employ green chemistry principles, including ultrasound-assisted synthesis, which can enhance reaction efficiency, reduce energy consumption, and improve yields . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with care, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and store it as recommended in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

N-ethyl-4-fluoro-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H9FN2O/c1-2-11-9-8-6(10)4-3-5-7(8)13-12-9/h3-5H,2H2,1H3,(H,11,12)

InChI Key

ZQYVGUHRLMBYRY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NOC2=C1C(=CC=C2)F

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis of N Ethyl 4 Fluorobenzo D Isoxazol 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary techniques for confirming the molecular structure of N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine.

Assignment of Ethyl Group and Fluorine Substituent Resonances

In a hypothetical ¹H NMR spectrum, the ethyl group would be expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The integration of these signals would correspond to three and two protons, respectively. The presence of the fluorine atom on the benzo[d]isoxazole ring would induce splitting in the signals of adjacent aromatic protons, providing crucial information about its position.

In the ¹³C NMR spectrum, distinct signals would be anticipated for each unique carbon atom in the molecule. The carbons of the ethyl group would appear in the aliphatic region, while the carbons of the fluorinated benzo[d]isoxazole core would be observed in the aromatic region. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be a key diagnostic tool for assigning the carbons of the fluorinated ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Ethyl -CH₃ Triplet ~14-16
Ethyl -CH₂ Quartet ~35-45
Aromatic CH Multiplets ~100-160
Aromatic C-F Doublet ~155-165 (J_CF ~240-250 Hz)
Aromatic C-N Singlet ~150-160

Note: This table is illustrative and not based on experimental data.

Conformational Analysis via NMR Techniques

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the through-space proximity of protons and thus deduce the preferred conformation of the N-ethyl group relative to the benzo[d]isoxazole ring system. Rotational barriers around the C-N bond could also be investigated using variable temperature NMR studies.

Infrared and Raman Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups and vibrational modes within the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amine, C-H stretching of the ethyl and aromatic groups, C=N and C=C stretching of the heterocyclic and aromatic rings, and the C-F stretching vibration.

Table 2: Expected Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
C=N/C=C Stretch 1500-1650

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, confirming its elemental composition (C₉H₉FN₂O). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with expected cleavages such as the loss of the ethyl group.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Should a suitable single crystal of the compound be obtained, X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a definitive view of the molecular geometry.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Based on the crystallographic data, Hirshfeld surface analysis could be performed to visualize and quantify the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. This analysis would be instrumental in understanding the supramolecular chemistry of the compound.

Computational and Theoretical Investigations into N Ethyl 4 Fluorobenzo D Isoxazol 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the three-dimensional structure, energy, and electronic properties, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine, DFT calculations, often employing a basis set such as B3LYP/6-311+G(2d,p), are utilized to determine the most stable conformation (optimized molecular geometry) and its total energy. nih.gov The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that result in the lowest energy state for the molecule. These parameters are critical for understanding the molecule's shape and steric profile.

Table 1: Selected Optimized Geometrical Parameters of a Related Benzo[d]isoxazole Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-N (isoxazole)1.32
N-O (isoxazole)1.42
C-F1.35
C-N-C (amine)120.5

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.netdntb.gov.uaresearchgate.net

Table 2: Frontier Molecular Orbital Energies of a Hypothetical Benzo[d]isoxazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is illustrative. The specific energies would be determined through DFT calculations.

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The ESP map is plotted on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the fluorine atom would be expected to show negative electrostatic potential, while the hydrogen atoms of the amine group would exhibit positive potential. researchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, between a ligand and a protein. A lower binding energy generally indicates a more stable protein-ligand complex. These simulations are crucial for identifying potential drug candidates by predicting how strongly they might bind to a target receptor. The binding of benzo[d]isoxazole derivatives has been explored with targets such as the bromodomain and extra-terminal (BET) family of proteins, for instance, BRD4, which are implicated in cancer. nih.gov

Table 3: Hypothetical Docking Scores of this compound with a Target Protein

Protein TargetDocking Score (kcal/mol)
BRD4-8.2
Generic Kinase-7.5

Note: These values are for illustrative purposes and would be the output of molecular docking software.

Beyond just the binding affinity, molecular docking provides a detailed view of the specific interactions that stabilize the ligand-protein complex. These interactions are primarily hydrogen bonds and hydrophobic interactions. For this compound, the amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring and the fluorine atom can act as hydrogen bond acceptors. The ethyl group and the benzene (B151609) ring can participate in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of the protein. The analysis of these interactions is fundamental to understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating the relationship between the chemical structure of a molecule and its biological activity. Computational modeling provides a powerful lens through which to examine these relationships at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.comnih.gov These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures. For a series of benzo[d]isoxazole derivatives, including this compound, a QSAR study would typically involve the generation of molecular descriptors and the development of a statistically robust model.

A hypothetical QSAR study on a series of benzo[d]isoxazole analogs might yield a model with the following statistical characteristics, indicating a strong predictive capability:

Statistical Parameter Value Description
r² (Correlation Coefficient)0.90Represents the proportion of variance in the biological activity that is predictable from the descriptors. nih.gov
q² (Cross-validated r²)0.71An indicator of the model's predictive power, determined through cross-validation techniques like leave-one-out. mdpi.com
r²_pred (External Validation)0.87Measures the model's ability to predict the activity of an external set of compounds not used in model generation. mdpi.com

The descriptors in such a model could include electronic properties (e.g., electrostatic potential, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), highlighting the key molecular features driving biological activity.

Conformational Landscape Exploration and Energy Minimization

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule that are likely to be biologically relevant. For this compound, this process would involve systematically rotating the flexible bonds, such as the C-N bond of the ethyl group, and calculating the potential energy of each resulting conformation.

Energy minimization techniques, such as molecular mechanics or quantum mechanics calculations, are then employed to refine these conformations and identify the global and local energy minima. The resulting data provides insight into the molecule's flexibility and the energetically accessible shapes it can adopt to interact with a biological target.

A simplified representation of a conformational energy profile for the ethyl group rotation in this compound might reveal the following:

Dihedral Angle (degrees) Relative Energy (kcal/mol) Conformation
05.2Eclipsed
600.0Staggered (Global Minimum)
1205.0Eclipsed
1800.5Staggered (Local Minimum)

This analysis would suggest that the staggered conformations are significantly more stable and thus more likely to be the bioactive conformations.

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a cornerstone of rational ligand design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. merckmillipore.comyoutube.com A pharmacophore model for a series of benzo[d]isoxazole derivatives would be developed based on the structures of active compounds, identifying common features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. merckmillipore.com

For this compound and its analogs, a pharmacophore model could be hypothesized to contain the following features, which are crucial for interaction with a putative receptor:

Pharmacophoric Feature Location on this compound
Hydrogen Bond AcceptorThe nitrogen atom of the isoxazole ring and the oxygen atom.
Aromatic RingThe fluorinated benzene ring.
Hydrophobic GroupThe ethyl group.
Positive Ionizable FeatureThe amine group, depending on its protonation state. merckmillipore.com

This model would serve as a 3D query for virtual screening of compound libraries to identify new molecules with the desired features, or to guide the modification of existing compounds to enhance their activity. youtube.com The combination of QSAR, conformational analysis, and pharmacophore modeling provides a comprehensive computational framework for the investigation of this compound and related compounds.

Molecular Interactions and Mechanistic Studies of Biological Target Engagement for N Ethyl 4 Fluorobenzo D Isoxazol 3 Amine Derivatives

Modulation of Voltage-Gated Ion Channels

Derivatives of the benzo[d]isoxazole scaffold have been identified as modulators of voltage-gated ion channels, a critical class of proteins in neuronal excitability.

Mechanisms of Sodium Channel Blocking Activity

Recent research has highlighted the potential of novel benzo[d]isoxazole derivatives to act as anticonvulsants by selectively blocking voltage-gated sodium channels (VGSCs). documentsdelivered.comnih.govacs.org A study focused on a series of these derivatives demonstrated their efficacy in a maximal electroshock seizure (MES) model, a common screening paradigm for anticonvulsant drugs. acs.org

One of the most potent compounds identified in this series was designated Z-6b. documentsdelivered.comnih.gov This compound exhibited significant protection against MES-induced seizures. documentsdelivered.comnih.gov Further investigation into its mechanism of action through patch-clamp experiments revealed that Z-6b is a significant inhibitor of the NaV1.1 channel subtype. documentsdelivered.comnih.govacs.org Notably, its inhibitory activity was highly selective for NaV1.1, with minimal to no effect on other subtypes such as NaV1.2, NaV1.3, and NaV1.6. documentsdelivered.comnih.gov These findings suggest that the anticonvulsant properties of this class of benzo[d]isoxazole derivatives are mediated through the selective blockade of the NaV1.1 voltage-gated sodium channel. documentsdelivered.comnih.gov

Table 1: Anticonvulsant Activity of a Potent Benzo[d]isoxazole Derivative

CompoundAnticonvulsant Activity (ED₅₀ in MES test)Protective Index (TD₅₀/ED₅₀)
Z-6b20.5 mg/kg10.3

Data sourced from a study on novel benzo[d]isoxazole derivatives as anticonvulsants. documentsdelivered.comnih.gov

Receptor Binding and Ligand Affinity Profiling

The benzisoxazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its interaction with various G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors.

Interactions with Serotonin Receptors (e.g., 5-HT2A, 5-HT6, 5-HT7)

While the broader class of benzisoxazole derivatives is known to interact with serotonin receptors, specific binding affinity data for N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine derivatives at the 5-HT2A, 5-HT6, and 5-HT7 receptors is not extensively detailed in publicly available literature. The structural characteristics of benzisoxazole-containing compounds, such as the well-known antipsychotic risperidone, demonstrate the potential for high-affinity binding to the 5-HT2A receptor, which is a key target in the treatment of psychosis.

Engagement with Dopamine Receptors (e.g., D2)

Similar to the serotonin receptors, the engagement of this compound derivatives with dopamine receptors, particularly the D2 subtype, is not specifically documented in current research. However, the D2 receptor is a primary target for many antipsychotic agents that feature a benzisoxazole core. The interaction of these ligands with the D2 receptor is crucial for their therapeutic effects. Research into novel D2 receptor antagonists continues to explore a variety of chemical scaffolds, some of which lack the traditional protonatable amine, indicating a potential for diverse binding modes within the D2 receptor's orthosteric site. acs.org

Enzymatic Inhibition and Activation Mechanisms

The therapeutic potential of this compound derivatives extends to the modulation of enzymatic activity, which is implicated in various disease pathologies.

Inhibition of Sphingomyelin Synthase 2 (SMS2)

A series of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of human Sphingomyelin Synthase 2 (SMS2). documentsdelivered.comnih.gov SMS2 is considered a promising therapeutic target for a range of chronic inflammation-associated diseases. documentsdelivered.comnih.gov The development of these inhibitors was achieved through a strategy of conformational restriction. documentsdelivered.comnih.gov

Within this series, a number of compounds demonstrated high selectivity and potent in vitro activity. documentsdelivered.comnih.gov One notable derivative, compound 15w , exhibited an IC₅₀ value of 0.040 μM for human SMS2. documentsdelivered.comnih.gov This compound also showed good oral bioavailability in pharmacokinetic studies. documentsdelivered.comnih.gov The findings from this research indicate that the benzo[d]isoxazole-3-amine scaffold is a viable starting point for the design of selective SMS2 inhibitors. documentsdelivered.comnih.gov

Table 2: Inhibitory Potency of a 4-Benzyloxybenzo[d]isoxazole-3-amine Derivative against Sphingomyelin Synthase 2

CompoundTarget EnzymeInhibitory Potency (IC₅₀)
15wHuman SMS20.040 μM

Data sourced from a study on 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as SMS2 inhibitors. documentsdelivered.comnih.gov

Modulation of Cyclooxygenase (COX) Pathways

The anti-inflammatory properties of many therapeutic agents are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. The isoxazole (B147169) ring is a well-established pharmacophore found in several selective COX-2 inhibitors, such as valdecoxib. ijpca.org This structural feature suggests that this compound derivatives may also interact with and modulate COX pathways. The nature of the substituents on the benzo[d]isoxazole core is critical in determining the potency and selectivity of this inhibition. Research into related compounds indicates that the presence and positioning of functional groups can significantly influence the binding affinity for the active site of COX enzymes.

Immunomodulatory Effects at the Cellular and Molecular Level

Beyond direct enzyme inhibition, the immunomodulatory capacity of isoxazole derivatives represents a significant area of therapeutic interest. These compounds have been shown to influence the behavior of various immune cells and the production of signaling molecules that orchestrate the immune response.

Impact on Immune Cell Subsets and Cytokine Production

Studies on analogous isoxazole-containing compounds have demonstrated the potential to alter the activity of key immune cell populations, such as lymphocytes and macrophages. This modulation can manifest as a shift in the balance of pro-inflammatory and anti-inflammatory signals. For instance, some isoxazole derivatives have been observed to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), which are central to the inflammatory cascade. The precise impact on different immune cell subsets and the resulting cytokine profile is a subject of ongoing investigation and is likely dependent on the specific chemical structure of the derivative.

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are likely multifaceted, extending beyond COX inhibition. The observed immunomodulatory properties suggest an upstream regulation of inflammatory pathways. This could involve the inhibition of key transcription factors, such as nuclear factor-kappa B (NF-κB), which plays a crucial role in the expression of numerous pro-inflammatory genes. By interfering with these signaling cascades, these compounds can exert a broader anti-inflammatory effect than what would be achieved through COX inhibition alone.

Antimicrobial Activity: Elucidating Molecular Mechanisms of Action

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. The isoxazole scaffold has proven to be a versatile template for the development of such compounds. nih.gov

Inhibition of Pathogenic Biofilm Formation

A critical aspect of many chronic and device-related infections is the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix. nih.gov Biofilms provide a protective barrier against host immune defenses and antimicrobial agents, making them notoriously difficult to eradicate. nih.gov Research into various heterocyclic compounds, including those with structures related to benzo[d]isoxazoles, has shown promising activity in the disruption of biofilm formation. The mechanisms underlying this activity can include the interference with bacterial quorum sensing, the signaling process that coordinates biofilm development, or the inhibition of enzymes responsible for producing the extracellular matrix. The potential for this compound derivatives to act as biofilm inhibitors is an active area of research.

Targeting Bacterial and Fungal Cellular Processes

The antimicrobial action of isoxazole derivatives can be attributed to their ability to interfere with essential cellular processes in bacteria and fungi. These can range from the disruption of cell wall synthesis and integrity to the inhibition of nucleic acid replication and protein synthesis. The specific molecular targets are highly dependent on the structural features of the compound. For instance, the lipophilicity and electronic properties conferred by the ethyl and fluoro substituents on the this compound backbone are expected to play a significant role in its ability to penetrate microbial cell membranes and interact with intracellular targets.

Antioxidant Mechanisms and Free Radical Scavenging Pathways

The benzo[d]isoxazole scaffold is a "privileged" structure in medicinal chemistry, known to be a component of various biologically active compounds. orientjchem.org Derivatives of this heterocyclic system have been reported to exhibit significant antioxidant activities. orientjchem.orgnih.gov The primary mechanisms by which such compounds are thought to exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET).

In the context of this compound, the exocyclic amine group (-NH-CH₂CH₃) is the most probable site for antioxidant activity. The nitrogen atom's lone pair of electrons and the adjacent hydrogen atom are key to its ability to scavenge free radicals.

Hydrogen Atom Transfer (HAT) Mechanism: In the HAT pathway, the antioxidant donates a hydrogen atom to a free radical (R•), effectively neutralizing it. For this compound, this would involve the transfer of the hydrogen atom from the ethylamino group:

Benzo[d]isoxazol-NH-CH₂CH₃ + R• → Benzo[d]isoxazol-N•-CH₂CH₃ + RH

The stability of the resulting nitrogen-centered radical is crucial for the efficiency of this pathway. The aromatic benzo[d]isoxazole ring system can delocalize the unpaired electron, thereby stabilizing the radical intermediate.

Single Electron Transfer followed by Proton Transfer (SET-PT) Mechanism: Alternatively, the compound can first transfer a single electron to the free radical, forming a radical cation. This is typically followed by the transfer of a proton to fully neutralize the initial radical species.

Benzo[d]isoxazol-NH-CH₂CH₃ + R• → [Benzo[d]isoxazol-NH-CH₂CH₃]•⁺ + R:⁻ [Benzo[d]isoxazol-NH-CH₂CH₃]•⁺ → Benzo[d]isoxazol-N•-CH₂CH₃ + H⁺

The feasibility of the SET mechanism is influenced by the ionization potential of the molecule. The presence of the electron-donating N-ethyl group would lower the ionization potential, making the initial electron transfer more favorable.

Influence of Substituents:

N-Ethyl Group: The ethyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the nitrogen atom, making it easier to donate a hydrogen atom (lowering the N-H bond dissociation energy) or an electron (lowering the ionization potential). Therefore, the N-ethyl substituent is anticipated to enhance the antioxidant capacity compared to an unsubstituted 3-aminobenzo[d]isoxazole.

Studies on related benzisoxazole derivatives have shown that compounds with electron-donating groups on the phenyl ring generally exhibit good antioxidant activities. orientjchem.org This suggests that the electron-donating character of the N-ethyl group may be a dominant factor in the potential antioxidant activity of this compound.

Free Radical Scavenging Assays:

The potential antioxidant activity of this compound and its derivatives would typically be evaluated using a variety of in vitro assays that measure the compound's ability to scavenge different types of free radicals. Common assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. A color change from violet to yellow indicates scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method is applicable to both hydrophilic and lipophilic antioxidants and involves the scavenging of the pre-formed ABTS radical cation.

Superoxide (B77818) Radical Scavenging Assay: This assay assesses the ability of a compound to quench the superoxide anion radical (O₂⁻•), a biologically significant ROS.

Hydroxyl Radical Scavenging Assay: This measures the neutralization of the highly reactive hydroxyl radical (•OH).

While specific data for this compound is not available, the tables below present findings for related isoxazole and benzisoxazole derivatives to illustrate the antioxidant potential within this class of compounds.

Table 1: Antioxidant Activity of Isoxazole Derivatives in DPPH Assay

Compound Structure IC₅₀ (µM) Reference
Quinazolinone-based Isoxazole 1 1.28 ± 0.33 mdpi.com
Quinazolinone-based Isoxazole 2 2.72 ± 0.34 mdpi.com
Ascorbic Acid (Standard) Not specified mdpi.com

*: Lower IC₅₀ value indicates higher antioxidant activity.

Table 2: Antioxidant Activity of Benzisoxazole Derivatives

Compound Assay Activity Reference
Benzisoxazole with Methyl substituent (33) Not specified Prominent antioxidant activity orientjchem.org
Benzisoxazole with Methoxy substituent (34) Not specified Prominent antioxidant activity orientjchem.org

These data from related compounds underscore the potential of the benzisoxazole scaffold as a basis for the development of effective antioxidants. Further experimental studies are required to specifically quantify the antioxidant activity of this compound and to fully elucidate its primary free radical scavenging pathways.

Advanced Research Applications and Future Perspectives in N Ethyl 4 Fluorobenzo D Isoxazol 3 Amine Chemistry

Rational Design of Novel Benzo[d]isoxazole-Based Bioactive Scaffolds

The rational design of new molecules containing the benzo[d]isoxazole scaffold is a cornerstone of modern drug discovery, leveraging structural biology and established chemical principles to create compounds with high potency and specificity. One powerful strategy is structure-based design, where the three-dimensional structure of a target protein, often determined by X-ray crystallography, is used to guide the synthesis of inhibitors. This approach was successfully used to develop potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are significant targets in cancer therapy. acs.orgnih.gov By obtaining cocrystal structures of initial benzo[d]isoxazole inhibitors bound to the BRD4 bromodomain, researchers could precisely design modifications to improve binding affinity and cellular activity. nih.gov

Another innovative design strategy involves multivalency. For instance, researchers developed bivalent BET inhibitors based on a monovalent benzo[d]isoxazole compound (Inhibitor 7). nih.gov Since BET proteins have two tandem bromodomains (BD1 and BD2), a bivalent inhibitor (Inhibitor 17b) was designed to bind to both simultaneously, resulting in a 32-fold increase in potency compared to its monovalent precursor. nih.gov

Furthermore, bioisosteric replacement is a common tactic where one part of a molecule is swapped for another with similar physical or chemical properties. The benzisoxazole heterocycle, for example, has been used as a successful bioisostere for a benzoyl group in a series of acetylcholinesterase (AChE) inhibitors. nih.gov This rational modification led to the development of highly potent and selective AChE inhibitors. nih.gov In other research, a library of 26 benzo[d]isoxazole derivatives was designed and synthesized to target Hypoxia-Inducible Factor (HIF)-1α, another key protein in cancer progression. acs.org This effort yielded potent inhibitors with nanomolar efficacy in cell-based assays. acs.org

Table 1: Examples of Rationally Designed Benzo[d]isoxazole Derivatives
Compound Name/IdentifierDesign StrategyTargetKey FindingReference
Inhibitor 17b (Y13021)BivalencyBET Bromodomains32-fold more potent than its monovalent precursor in inhibiting LNCaP cell growth. nih.gov
Compound 6i (Y06036)Structure-Based DesignBRD4(1) BromodomainBinds to BRD4(1) with a high affinity (Kd = 82 nM). nih.gov
Compound 7m (Y06137)Structure-Based DesignBRD4(1) BromodomainBinds to BRD4(1) with a high affinity (Kd = 81 nM). nih.gov
Compound 1jBioisosteric ReplacementAcetylcholinesterase (AChE)Potent inhibition of AChE with an IC50 of 0.8 nM. nih.gov
Compound 15 & 31Library DesignHIF-1α TranscriptionPotent inhibition of HIF-1α transcription with an IC50 of 24 nM. acs.org

Development of N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine Analogues as Chemical Probes for Biological Systems

While this compound itself is a building block, its analogues with high potency and selectivity are ideal candidates for development as chemical probes. A chemical probe is a highly selective small molecule used to study the function of a specific protein in biological systems. The development of such tools is critical for validating new drug targets and understanding disease pathways.

The potent and selective BET inhibitors derived from the benzo[d]isoxazole scaffold, such as compounds 6i and 7m, are prime examples of molecules that can function as chemical probes. nih.gov With their high affinity for BRD4 and selectivity over other protein families, these compounds can be used in cellular and in vivo models to specifically interrogate the biological roles of BET proteins in cancer. nih.gov Similarly, a recent study on N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives produced compounds like 11h and 11r, which are potent BRD4 inhibitors effective against acute myeloid leukemia cells. nih.gov The detailed characterization of their binding modes through crystallography further validates their use as specific probes to study BRD4 function. nih.gov The development of such well-characterized, selective inhibitors is essential for advancing our understanding of complex biological processes.

Strategies for Optimizing Molecular Properties for Enhanced Biological Activity (excluding pharmacokinetics directly)

Once a lead compound is identified, a critical phase of research involves optimizing its molecular structure to enhance its biological activity, primarily its potency and efficacy against the intended target. This process involves a systematic exploration of the molecule's chemical space. For the broader isoxazole (B147169) class, structural optimization campaigns have proven highly effective.

For instance, in the development of isoxazolo[5,4-d]pyrimidines as Toll-like receptor 7 (TLR7) agonists, researchers methodically explored the chemical space around the isoxazole scaffold. nih.gov They investigated the impact of different amines at one position and various phenyl substituents at another. This work revealed that replacing a chlorine atom with fluorine improved potency, while the presence of a 3-methylpiperidine (B147322) group was essential for activity. nih.gov

Another study focused on optimizing trisubstituted isoxazoles as allosteric inverse agonists for the nuclear receptor RORγt. dundee.ac.uk Guided by X-ray crystallography, a focused library of compounds was developed with diversification at the C-4 and C-5 positions of the isoxazole ring. This targeted optimization led to the discovery of compounds with a roughly 10-fold increase in potency, achieving low nanomolar activity. dundee.ac.uk These examples demonstrate that iterative, small modifications to the core scaffold are a powerful strategy for significantly enhancing a compound's intrinsic biological activity.

Molecular Design for Improved Target Selectivity

A paramount goal in drug design is to create molecules that interact strongly with their intended target while avoiding interactions with other proteins, thereby minimizing potential side effects. The benzo[d]isoxazole scaffold has proven to be an excellent template for designing highly selective inhibitors.

A striking example comes from the development of N-benzylpiperidine benzisoxazoles as acetylcholinesterase (AChE) inhibitors. nih.govacs.org Through careful molecular design, researchers created compounds like 1g and 1j that displayed outstanding selectivity, inhibiting AChE over the related enzyme butyrylcholinesterase by more than 1000-fold. nih.gov This level of selectivity is crucial for developing a targeted therapeutic.

Structure-based design is again a key enabler of selectivity. The development of benzo[d]isoxazole derivatives as BET inhibitors produced compounds 6i and 7m, which were not only potent but also exhibited high selectivity over bromodomains from non-BET subfamilies. nih.gov Similarly, the optimization of isoxazole-based RORγt inhibitors was specifically focused on improving RORγt activity while mitigating off-target activity at the related PPARγ receptor, a common challenge for this target class. dundee.ac.uk By understanding the structural differences between the binding sites of these proteins, chemists can rationally design modifications into the benzo[d]isoxazole scaffold to favor binding to the desired target.

Table 2: Examples of Benzo[d]isoxazole Derivatives with High Target Selectivity
Compound IdentifierPrimary TargetSelectivity ProfileReference
Compound 1jAcetylcholinesterase (AChE)Exhibited >1000-fold selectivity for AChE over Butyrylcholinesterase. nih.gov
Compounds 6i & 7mBET Bromodomains (BRD4)Showed high selectivity over other non-BET subfamily bromodomains. nih.gov
Optimized IsoxazolesRORγtImproved potency and selectivity against off-target PPARγ. dundee.ac.uk

Integration of Chemoinformatics and Artificial Intelligence in the Discovery of Novel Benzo[d]isoxazole Derivatives

The fields of chemoinformatics and artificial intelligence (AI) are transforming the landscape of drug discovery, enabling researchers to navigate the vastness of chemical space with unprecedented efficiency. mdpi.com These computational methods are increasingly being applied to the discovery of novel benzo[d]isoxazole derivatives.

AI and machine learning (ML) algorithms can analyze large datasets of chemical structures and their associated biological activities. mdpi.com By learning these complex relationships, ML models, particularly those for Quantitative Structure-Activity Relationship (QSAR), can predict the activity of new, not-yet-synthesized benzo[d]isoxazole analogues. mdpi.com This predictive power allows chemists to prioritize which molecules to synthesize, saving significant time and resources.

Furthermore, generative AI is emerging as a powerful tool for de novo drug design. youtube.comyoutube.com These algorithms can design entirely new molecular structures that are optimized to fit the binding site of a target protein and possess desirable drug-like properties. This approach could be used to generate novel benzo[d]isoxazole scaffolds tailored for specific targets that may be difficult to address through traditional means. In silico docking studies, often guided by AI, allow for the virtual screening of large libraries of potential derivatives against a target structure, helping to identify promising candidates for further development. dundee.ac.uknih.gov

Exploration of Structure-Activity-Relationship Driven Compound Libraries for Lead Optimization

The cornerstone of lead optimization is the elucidation of Structure-Activity Relationships (SAR). youtube.com SAR is the principle that a molecule's biological activity is directly related to its chemical structure. To explore the SAR for a given scaffold like benzo[d]isoxazole, medicinal chemists synthesize compound libraries, which are collections of structurally related molecules. nih.gov

The process begins with a "lead compound." A library is then created by making systematic, iterative modifications to this lead. youtube.com For the this compound scaffold, a library might involve varying the N-alkyl group (e.g., replacing ethyl with propyl, cyclopropyl, etc.), changing the position or type of halogen on the benzene (B151609) ring, or adding other substituents.

Each compound in the library is then tested for biological activity. By analyzing how the structural changes impact potency, selectivity, or other properties, chemists build a detailed SAR map. nih.gov This map provides crucial insights into which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to fine-tune its properties. For example, SAR studies on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives revealed that adding electron-withdrawing groups to an attached phenyl ring increased antimicrobial activity. nih.gov This knowledge, gained through the systematic exploration of a compound library, is what allows chemists to rationally transform a promising but imperfect lead into a highly optimized drug candidate. youtube.com

Table of Mentioned Compounds

Compound NameCAS NumberMolecular FormulaContext
This compound1344687-54-2C9H9FN2OSubject compound of the article. bldpharm.com
Inhibitor 7 (Y06037)Not specifiedNot specifiedMonovalent BET inhibitor precursor. nih.gov
Inhibitor 17b (Y13021)Not specifiedNot specifiedBivalent BET inhibitor with enhanced potency. nih.gov
Compound 6i (Y06036)Not specifiedNot specifiedPotent and selective benzo[d]isoxazole-based BET inhibitor. nih.gov
Compound 7m (Y06137)Not specifiedNot specifiedPotent and selective benzo[d]isoxazole-based BET inhibitor. nih.gov
Compound 1gNot specifiedNot specifiedPotent and highly selective acetylcholinesterase inhibitor. nih.gov
Compound 1jNot specifiedNot specifiedPotent and highly selective acetylcholinesterase inhibitor. nih.gov
Compound 15Not specifiedNot specifiedPotent benzo[d]isoxazole-based HIF-1α inhibitor. acs.org
Compound 31Not specifiedNot specifiedPotent benzo[d]isoxazole-based HIF-1α inhibitor. acs.org
Compound 11hNot specifiedC17H18N2O5SPotent N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide-based BRD4 inhibitor. nih.gov
Compound 11rNot specifiedC17H18N2O5SPotent N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide-based BRD4 inhibitor. nih.gov

Q & A

Basic: What are the recommended synthetic routes for N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine?

Answer:
A common synthetic approach involves a multi-step strategy starting with functionalized benzo[d]isoxazole precursors. For example:

  • Step 1: Begin with 5-bromobenzo[d]isoxazol-3-amine, which can be converted to its Boc-protected derivative using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
  • Step 2: Perform a Suzuki-Miyaura cross-coupling with a fluorinated boronic acid (e.g., 4-fluorophenylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the fluorophenyl group.
  • Step 3: Deprotect the Boc group under acidic conditions (e.g., HCl in dioxane) and alkylate the free amine with ethyl iodide or ethyl bromide in the presence of a base like K₂CO₃.
    This methodology is adapted from protocols used for structurally similar isoxazole derivatives .

Basic: How should researchers handle and store this compound to ensure safety?

Answer:

  • Handling: Avoid skin/eye contact and dust inhalation. Use PPE (gloves, lab coat, safety goggles) and work in a fume hood with exhaust ventilation. Ethyl-substituted amines can form reactive intermediates under certain conditions.
  • Storage: Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid incompatible materials like strong oxidizers. Stability data for analogous compounds suggest refrigeration extends shelf life .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at N, fluorine at C4). ¹⁹F NMR can verify fluorophenyl integrity.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation.
  • X-ray Crystallography: For unambiguous structural determination, use programs like SHELXL (for refinement) and SHELXS (for solution). SHELX is robust for small-molecule crystallography .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

Advanced: How can one resolve low yields in the Suzuki-Miyaura coupling step during synthesis?

Answer:
Low yields often arise from:

  • Catalyst Inefficiency: Optimize Pd catalyst (e.g., switch from Pd(PPh₃)₄ to PdCl₂(dppf) for electron-deficient aryl bromides).
  • Oxygen Sensitivity: Degas solvents (THF/toluene) and perform reactions under inert atmosphere.
  • Boronic Acid Quality: Recrystallize or purify boronic acids to remove boroxines.
  • Temperature Control: Use microwave-assisted synthesis (100–120°C) to accelerate coupling.
    Refer to kinetic studies in for reaction timelines .

Advanced: How to address discrepancies in reported biological activities of similar benzoisoxazole derivatives?

Answer:
Contradictions may stem from:

  • Substituent Effects: Minor structural changes (e.g., fluorine vs. chlorine at C4) drastically alter target binding. For example, 4-fluoro derivatives show higher BRD4 bromodomain inhibition than chloro analogs .
  • Assay Conditions: Validate activity under standardized pH, temperature, and buffer systems.
  • Metabolic Stability: Assess compound stability in biological matrices (e.g., liver microsomes) to rule out false negatives.
    Comparative studies using isothermal titration calorimetry (ITC) can quantify binding affinity differences .

Advanced: What computational methods assist in predicting the compound's target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like soluble epoxide hydrolase (sEH). Focus on hydrogen bonding with the fluorophenyl group and hydrophobic contacts with the ethyl moiety.
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to identify key residues (e.g., Tyr465 in sEH) .
  • QSAR Models: Train models on benzoisoxazole derivatives to predict IC₅₀ values based on electronic (Hammett σ) and steric (Taft Es) parameters.

Advanced: How to optimize reaction conditions for introducing the ethyl group at the 3-amino position?

Answer:

  • Alkylation Agent: Replace ethyl iodide with ethyl triflate for faster kinetics.
  • Solvent: Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the amine.
  • Base: Switch from K₂CO₃ to DBU (1,8-diazabicycloundec-7-ene) for milder conditions.
  • Monitoring: Track reaction progress via TLC (Rf shift) or in situ IR spectroscopy (disappearance of N-H stretch at ~3400 cm⁻¹).
    For scale-up, consider flow chemistry to improve heat dissipation and yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.